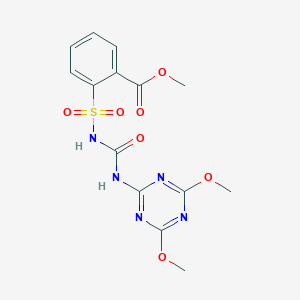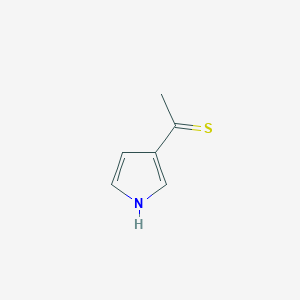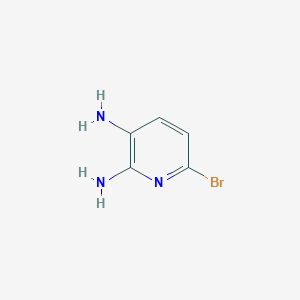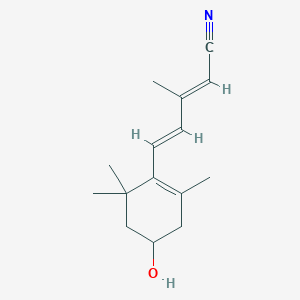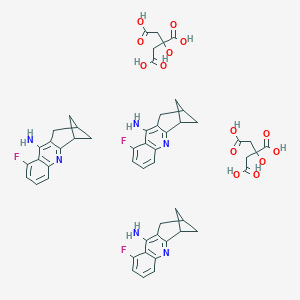
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. The compound is a member of the acridine family and is structurally similar to other acridine derivatives, such as quinacrine and acriflavine.
Wirkmechanismus
The mechanism of action of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound has been shown to bind to DNA and interfere with the replication and transcription processes, leading to cell death. Additionally, the compound has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and trigger apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine are still being studied, but early research suggests that the compound may have a range of effects on cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, the compound has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, the compound has several limitations that must be considered when designing experiments. For example, the compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on cellular processes. Finally, there is significant potential for the development of new therapeutic applications for 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine, particularly in the treatment of cancer and infectious diseases.
Conclusion
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has significant potential in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor and antimicrobial activity, and its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While there are several limitations to the use of this compound in lab experiments, there are also several potential future directions for research on this compound, including the development of new synthesis methods and the exploration of new therapeutic applications.
Synthesemethoden
The synthesis of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine involves the reaction of 4-chloro-9-fluorenone with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved using standard purification techniques.
Wissenschaftliche Forschungsanwendungen
The potential applications of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in scientific research are vast. The compound has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
CAS-Nummer |
129297-21-8 |
|---|---|
Produktname |
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
Molekularformel |
C54H55F3N6O14 |
Molekulargewicht |
1069 g/mol |
IUPAC-Name |
8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C14H13FN2.2C6H8O7/c3*15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h3*1-3,7-8H,4-6H2,(H2,16,17);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
VHIZLRDZOSUTLU-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyme |
9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



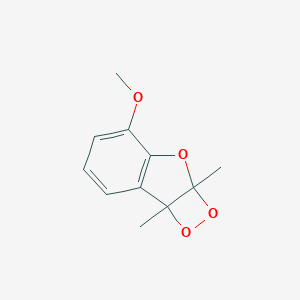
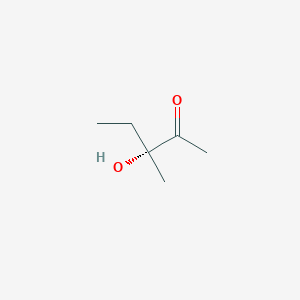
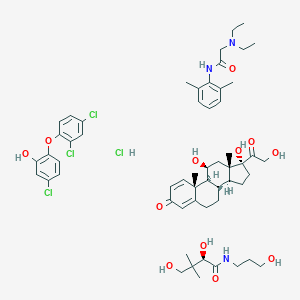
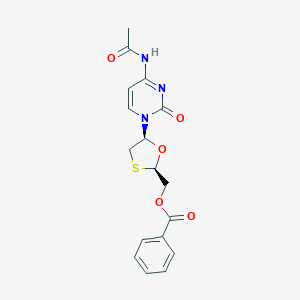
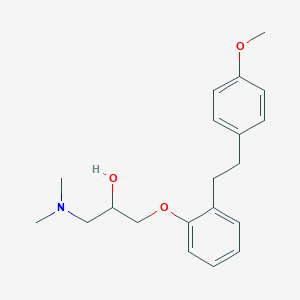
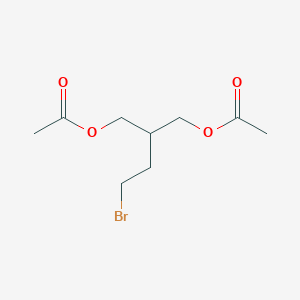
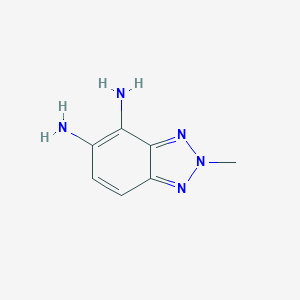
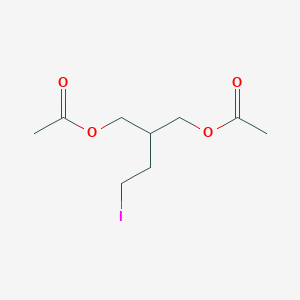
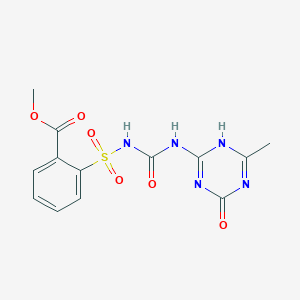
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
